1-(4-Fluorobenzoyl)pyrrolidine

Description

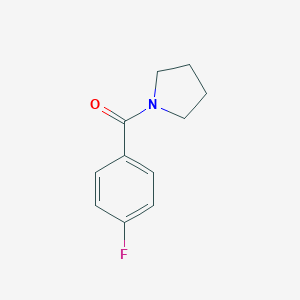

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUUECFHRSHLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359504 | |

| Record name | 1-(4-FLUOROBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349644-07-1 | |

| Record name | 1-(4-FLUOROBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorobenzoyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluorobenzoyl)pyrrolidine, a compound of interest in medicinal chemistry and drug development. This document details a robust synthetic protocol and outlines the expected analytical data for the thorough characterization of the molecule.

Introduction

This compound, also known as (4-Fluorophenyl)(pyrrolidin-1-yl)methanone, is a synthetic organic compound featuring a pyrrolidine ring acylated with a 4-fluorobenzoyl group. The presence of the fluorinated phenyl ring and the pyrrolidine moiety makes it a valuable scaffold for the development of novel therapeutic agents. The pyrrolidine ring is a common structural motif in many biologically active natural products and pharmaceuticals, while the introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of pyrrolidine with 4-fluorobenzoyl chloride. This reaction is a standard amide bond formation, which proceeds via nucleophilic acyl substitution. A base, such as triethylamine, is commonly employed to neutralize the hydrochloric acid byproduct.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Pyrrolidine | C₄H₉N | 71.12 | 10 | 0.84 mL |

| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 10 | 1.22 mL |

| Triethylamine | C₆H₁₅N | 101.19 | 12 | 1.67 mL |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | 2 x 20 mL |

| Brine | NaCl (aq) | - | - | 20 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | - | q.s. |

Procedure:

-

To a stirred solution of pyrrolidine (10 mmol) and triethylamine (12 mmol) in anhydrous dichloromethane (30 mL) at 0 °C (ice bath), add a solution of 4-fluorobenzoyl chloride (10 mmol) in anhydrous dichloromethane (20 mL) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 349644-07-1[1] |

| Molecular Formula | C₁₁H₁₂FNO[1] |

| Molecular Weight | 193.22 g/mol [1] |

| Appearance | Expected to be a solid or oil |

| Purity | ≥98% (typical for commercial samples)[1] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is crucial for elucidating the proton environment in the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) in a deuterated solvent (e.g., CDCl₃) are as follows:

| Protons | Multiplicity | Approximate Chemical Shift (ppm) |

| Aromatic protons (ortho to F) | Multiplet | 7.40 - 7.60 |

| Aromatic protons (meta to F) | Multiplet | 7.00 - 7.20 |

| Pyrrolidine protons (α to N) | Triplet | 3.50 - 3.70 |

| Pyrrolidine protons (α to N) | Triplet | 3.30 - 3.50 |

| Pyrrolidine protons (β to N) | Multiplet | 1.80 - 2.00 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are:

| Carbon Atom | Approximate Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | 168 - 172 |

| Aromatic carbon (C-F) | 160 - 165 (doublet, ¹JCF) |

| Aromatic carbons (C-H) | 115 - 135 |

| Aromatic carbon (C-C=O) | 130 - 135 |

| Pyrrolidine carbons (α to N) | 45 - 55 |

| Pyrrolidine carbons (β to N) | 20 - 30 |

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (amide) stretch | 1630 - 1680 |

| C-F (aromatic) stretch | 1150 - 1250 |

| C-N stretch | 1180 - 1360 |

| C-H (aromatic) stretch | 3000 - 3100 |

| C-H (aliphatic) stretch | 2850 - 3000 |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak (M⁺) would be at m/z 193. Key fragmentation patterns would likely involve the cleavage of the amide bond and fragmentation of the pyrrolidine ring.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for its preparation, and the expected analytical data serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound. This information is valuable for professionals in drug discovery and development who are interested in utilizing this scaffold for the design of new bioactive molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorobenzoyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Fluorobenzoyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its key properties, provide established experimental protocols for their determination, and visualize the workflow for property characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO | ChemScene[1] |

| Molecular Weight | 193.22 g/mol | ChemScene, Amfluoro[1][2] |

| Melting Point | No experimental data available | N/A |

| Boiling Point | No experimental data available | Amfluoro[2] |

| Aqueous Solubility | No experimental data available | N/A |

| pKa | No experimental data available | N/A |

| LogP (predicted) | 2.0617 | ChemScene[1] |

| Topological Polar Surface Area (TPSA, predicted) | 20.31 Ų | ChemScene[1] |

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.[3][4][5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[3][5]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5][6]

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as it approaches the expected melting point.[4]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1°C).[3]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. The distillation method is a standard approach for determining the boiling point of a volatile liquid.[1][7]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Apparatus Setup: A simple distillation apparatus is assembled. Approximately 5 mL of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[7]

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Heating: The flask is gently heated. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, and there is a consistent condensation and collection of the distillate in the receiving flask. This stable temperature is the boiling point.[1]

-

Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is pressure-dependent.

Aqueous Solubility Determination

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound in water.[2][8]

Apparatus:

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge or filtration apparatus

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water in a vial.

-

Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[9]

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration. Care must be taken to avoid any undissolved particles in the collected supernatant or filtrate.[2]

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.[8][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining the pKa of a compound.[10][11]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized acid or base. The pH of the solution is measured after each incremental addition of the titrant.[10]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the titration curve. For a weak base, the pKa is the pH at the half-equivalence point, where half of the compound has been protonated.[12]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most accurate method for its determination.[13][14]

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol and purified water

Procedure:

-

Phase Saturation: n-Octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The phases are then carefully collected.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.[15]

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. vernier.com [vernier.com]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. scribd.com [scribd.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Aqueous Solubility Assay | Bienta [bienta.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of the 1-(4-Fluorobenzoyl)pyrrolidine Scaffold: A Technical Guide to Putative Mechanisms of Action

For Immediate Release

This technical guide addresses the mechanism of action of 1-(4-Fluorobenzoyl)pyrrolidine, a chemical scaffold of interest to researchers, scientists, and drug development professionals. While direct, in-depth studies on the core molecule are not extensively available in public literature, this document synthesizes the known biological activities of structurally related compounds to elucidate its potential pharmacological pathways. The versatility of the pyrrolidine ring system, a common feature in many biologically active compounds, suggests that molecules incorporating the this compound core may exhibit a range of effects, primarily centered on the central nervous system (CNS) and metabolic regulation.

Potential as a Monoamine Transporter Modulator

A significant body of research points to the potential for pyrrolidine derivatives to act as inhibitors of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). This activity is particularly prominent in analogues of pyrovalerone, which share a similar pharmacophore.

Quantitative Data on Structurally Related Compounds

The following table summarizes the binding affinities and uptake inhibition potencies of several pyrovalerone analogues, which feature a phenyl-carbonyl-pyrrolidine core structure.

| Compound | Target | Ki (nM) | IC50 (nM) |

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) | DAT | - | Potent Inhibitor |

| NET | - | Potent Inhibitor | |

| SERT | - | Poor Inhibitor | |

| 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | DAT | Potent Inhibitor | - |

| NET | Potent Inhibitor | - | |

| 1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one | DAT | Potent Inhibitor | - |

| NET | Potent Inhibitor | - | |

| SERT | Binds | Nanomolar Potency |

Data synthesized from studies on pyrovalerone analogues.[1][2]

Experimental Protocols

Monoamine Transporter Binding Assays: Binding affinities (Ki) for dopamine, serotonin, and norepinephrine transporters are typically determined through competitive binding studies using radiolabeled ligands such as [125I]RTI 55. Assays are conducted with membrane preparations from cells expressing the respective transporters. The concentration of the test compound required to displace 50% of the radioligand is determined, and the Ki value is calculated using the Cheng-Prusoff equation.[1]

Monoamine Uptake Inhibition Assays: The potency of compounds to inhibit monoamine reuptake (IC50) is assessed using synaptosomal preparations or cell lines expressing DAT, NET, or SERT. The assay measures the uptake of radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine) in the presence of varying concentrations of the test compound. The concentration that inhibits 50% of the neurotransmitter uptake is the IC50 value.[1]

Signaling Pathway

Potential as a Dipeptidyl Peptidase-IV (DPP-4) Inhibitor

Derivatives of 4-fluoropyrrolidine-2-carbonitrile have been synthesized and identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.[3][4] The inclusion of a fluorinated pyrrolidine moiety in these compounds suggests that the this compound scaffold could be a valuable starting point for the design of novel DPP-4 inhibitors.

Quantitative Data on Structurally Related Compounds

| Compound | Target | IC50 (µM) |

| Compound 17a (a 4-fluoropyrrolidine-2-carbonitrile derivative) | DPP-4 | 0.017 |

| DPP-8 | >22.5 | |

| DPP-9 | >19.8 | |

| Compound 9l (an octahydrocyclopenta[b]pyrrole-2-carbonitrile derivative) | DPP-4 | 0.01 |

Data from studies on pyrrolidine-based DPP-4 inhibitors.[3][4]

Experimental Protocols

DPP-4 Inhibition Assay: The inhibitory activity of compounds against DPP-4 is determined using a fluorometric assay. The enzyme activity is measured by the cleavage of a fluorogenic substrate, such as Gly-Pro-AMC, in the presence of varying concentrations of the inhibitor. The fluorescence intensity is monitored, and the IC50 value is calculated from the dose-response curve. Selectivity is assessed by performing similar assays with other related proteases like DPP-8 and DPP-9.[3]

Oral Glucose Tolerance Test (OGTT) in Animal Models: To evaluate the in vivo efficacy, compounds are administered orally to animal models (e.g., ICR or KKAy mice) prior to a glucose challenge. Blood glucose levels are then measured at various time points. A reduction in blood glucose excursion compared to vehicle-treated animals indicates effective DPP-4 inhibition.[3]

Signaling Pathway

Other Potential Central Nervous System Activities

The pyrrolidine scaffold is a common motif in compounds targeting various CNS receptors. While direct evidence for this compound is lacking, its structural components are present in molecules with known CNS activity.

-

Dopamine D2 Receptor Ligands: Benzamide derivatives containing a pyrrolidine ring have been synthesized and shown to have high affinity for dopamine D2 receptors, suggesting a potential role in modulating dopaminergic neurotransmission.[5]

-

5-HT2A Receptor Inverse Agonists: Certain complex molecules incorporating a fluorophenylmethyl group have demonstrated potent inverse agonist activity at the 5-HT2A receptor, a target for atypical antipsychotics.[6]

Conclusion

While the specific mechanism of action for this compound remains to be fully elucidated, the analysis of its structural analogues provides a strong basis for predicting its potential pharmacological activities. The evidence points towards a primary role as a modulator of monoamine transporters, with significant potential for development as a CNS-active agent. Furthermore, the presence of the fluorinated pyrrolidine moiety suggests that this scaffold could be a valuable starting point for the design of novel DPP-4 inhibitors for the treatment of type 2 diabetes. Further in vitro screening and in vivo studies are warranted to precisely define the biological targets and therapeutic potential of this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological landscape of this compound and its derivatives.

References

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.ie [drugs.ie]

- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, in vitro binding profile and biodistribution of a 125I-labeled N-benzyl pyrrolidinyl benzamide derivative: a potential radioligand for mapping dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of 1-(4-Fluorobenzoyl)pyrrolidine Derivatives in Neuropharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents targeting the central nervous system (CNS) has led to the intensive investigation of various heterocyclic scaffolds. Among these, the 1-(4-fluorobenzoyl)pyrrolidine moiety has emerged as a privileged structure, particularly in the development of potent and selective dopamine D2 receptor antagonists. This technical guide provides an in-depth analysis of the biological activity of this compound derivatives, focusing on their quantitative structure-activity relationships (SAR), detailed experimental protocols for their evaluation, and the underlying signaling pathways they modulate.

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives, particularly as dopamine D2 receptor antagonists, has been systematically evaluated. The following tables summarize the in vitro receptor binding affinities and in vivo potencies of a series of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides, highlighting the impact of various substituents on their activity.

Table 1: In Vitro Dopamine D2 Receptor Binding Affinity of Substituted (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]salicylamides

| Compound Number | R¹ | R² | R³ | R⁴ | IC₅₀ (nM)¹ |

| 22a | H | H | H | H | 180 |

| 22b | OCH₃ | H | H | H | 25 |

| 22c | H | Cl | H | H | 110 |

| 22d | H | Br | H | H | 80 |

| 22e | H | OCH₃ | OCH₃ | H | 1.2 |

| 22f | H | Br | OCH₃ | OCH₃ | 1.0 |

¹Inhibition of [³H]spiperone binding to rat striatal homogenates. Data from Högberg, T., et al. (1990).[1]

Table 2: In Vitro Dopamine D2 Receptor Binding Affinity of Substituted (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]benzamides

| Compound Number | R¹ | R² | R³ | IC₅₀ (nM)¹ |

| 26a | H | H | H | 450 |

| 26b | OCH₃ | OCH₃ | H | 1.1 |

| 26c | OCH₃ | OCH₃ | Cl | 1.5 |

¹Inhibition of [³H]spiperone binding to rat striatal homogenates. Data from Högberg, T., et al. (1990).[1]

Table 3: In Vivo Antagonism of Apomorphine-Induced Stereotypy in Rats

| Compound Number | ED₅₀ (mg/kg, s.c.)¹ |

| 22e | 0.04 |

| 22f | 0.03 |

| 26b | 0.08 |

| Haloperidol | 0.05 |

¹Effective dose for 50% inhibition of stereotyped behavior induced by apomorphine (0.5 mg/kg, s.c.). Data from Högberg, T., et al. (1990).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Dopamine D2 Receptor Binding Assay ([³H]Spiperone Binding)

This in vitro assay determines the affinity of the test compounds for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand, [³H]spiperone, from rat striatal membrane preparations.

-

Membrane Preparation:

-

Male Sprague-Dawley rats are sacrificed, and the striata are rapidly dissected on ice.

-

The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at high speed (e.g., 50,000 x g) for 10 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 15 minutes to facilitate the removal of endogenous dopamine.

-

The centrifugation and resuspension step is repeated. The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a standard protein assay (e.g., Bradford method).

-

-

Binding Assay:

-

The assay is performed in a final volume of 1 mL containing the striatal membrane preparation, [³H]spiperone (typically at a concentration close to its Kd, e.g., 0.1-0.3 nM), and various concentrations of the test compound or vehicle.

-

Non-specific binding is determined in the presence of a high concentration of a potent D2 antagonist, such as (+)-butaclamol (1 µM).

-

The mixture is incubated at 37°C for 15-20 minutes.

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified by liquid scintillation spectrometry.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]spiperone) is determined by non-linear regression analysis of the competition binding data.

-

Apomorphine-Induced Stereotypy in Rats

This in vivo behavioral model assesses the functional antagonist activity of the test compounds at central dopamine D2 receptors. Apomorphine, a non-selective dopamine agonist, induces stereotyped behaviors (repetitive, compulsive movements) in rats, which can be blocked by D2 receptor antagonists.[2][3]

-

Animals:

-

Male Wistar or Sprague-Dawley rats are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

-

-

Procedure:

-

Rats are habituated to the testing cages for at least 30 minutes before the experiment.

-

The test compound or vehicle is administered subcutaneously (s.c.) at various doses.

-

After a specific pretreatment time (e.g., 30 minutes), apomorphine hydrochloride (typically 0.5-1.0 mg/kg) is administered subcutaneously.[2]

-

Immediately after apomorphine injection, the rats are placed in individual observation cages.

-

Stereotyped behavior is observed and scored at regular intervals (e.g., every 10 minutes for 1 hour) by a trained observer who is blind to the treatment conditions.

-

-

Scoring of Stereotypy:

-

A rating scale is used to quantify the intensity of stereotyped behavior. A common scale is as follows:

-

0: Asleep or stationary.[2]

-

1: Active, moving around the cage.[2]

-

2: Predominantly active with bursts of stereotypy (e.g., intermittent sniffing).[2]

-

3: Continuous stereotyped sniffing, rearing, or head movements.[2]

-

4: Stereotyped sniffing and licking of the cage.[2]

-

5: Intermittent gnawing or biting of the cage bars.[2]

-

6: Continuous and intense gnawing of the cage bars. [cite: s]

-

-

-

Data Analysis:

-

The total stereotypy score for each animal is calculated.

-

The ED₅₀ value (the dose of the antagonist that produces a 50% reduction in the apomorphine-induced stereotypy score compared to the vehicle-treated group) is determined using regression analysis.

-

Visualizations: Pathways and Workflows

Synthetic Workflow for (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides

The following diagram illustrates a general synthetic pathway for the preparation of the target compounds.

Caption: General synthetic scheme for the acylation of (R)-2-(aminomethyl)-1-benzylpyrrolidine.

Dopamine D2 Receptor Signaling Pathway

This compound derivatives act as antagonists at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). The diagram below outlines the canonical Gαi/o-coupled signaling pathway that is inhibited by these compounds.

Caption: Antagonism of the Dopamine D2 receptor signaling cascade by this compound derivatives.

This technical guide provides a foundational understanding of the biological activity of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel CNS-active agents. The potent and selective nature of these compounds, particularly at the dopamine D2 receptor, underscores their therapeutic potential and warrants further investigation.

References

- 1. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Fluorobenzoyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Fluorobenzoyl)pyrrolidine, a chemical compound of interest in medicinal chemistry and drug discovery due to its pyrrolidine scaffold. The pyrrolidine ring is a five-membered nitrogen heterocycle that is a common structural motif in a wide array of pharmacologically active molecules and natural products.[1][2][3][4][5] This guide details its chemical identity, safety information, a representative synthetic protocol, and a general workflow for its evaluation as a potential drug candidate.

Chemical and Physical Properties

This compound, also known as (4-Fluorophenyl)(pyrrolidin-1-yl)methanone, is an organic compound featuring a pyrrolidine ring acylated with a 4-fluorobenzoyl group.[6] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 349644-07-1 | [6][7][8] |

| Molecular Formula | C₁₁H₁₂FNO | [6][7][8] |

| Molecular Weight | 193.22 g/mol | [6][7] |

| Synonyms | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | [6] |

| SMILES | C1CCN(C1)C(=O)C2=CC=C(C=C2)F | [6] |

| InChI Key | YAUUECFHRSHLAF-UHFFFAOYSA-N | |

| Purity | Typically ≥98% | [6] |

| Storage | Sealed in dry, 2-8°C | [6] |

Safety Data

Comprehensive GHS classification for this compound is not consistently available. The safety data presented is based on information for structurally related compounds, such as 1-(2-Fluorobenzoyl)pyrrolidine and other acyl pyrrolidines.[9][10] Researchers must handle this compound with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

| Hazard Category | Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | P264, P280, P302+P352, P332+P313 |

| Eye Damage/Irritation | Causes serious eye irritation (H319) | P280, P305+P351+P338, P337+P313 |

| Target Organ Toxicity | May cause respiratory irritation (H335) | P261, P271, P304+P340, P312 |

Note: This data is extrapolated from related compounds and should be used for guidance only. A substance-specific risk assessment should always be performed.

Experimental Protocols

The synthesis of this compound can be achieved via the acylation of pyrrolidine with 4-fluorobenzoyl chloride. This is a standard method for forming amides.

Synthesis of this compound

Objective: To synthesize this compound from pyrrolidine and 4-fluorobenzoyl chloride.

Materials:

-

Pyrrolidine

-

4-Fluorobenzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Methodology:

-

In a round-bottom flask under a nitrogen or argon atmosphere, dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

References

- 1. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. chemscene.com [chemscene.com]

- 7. amfluoro.com [amfluoro.com]

- 8. scbt.com [scbt.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.ie [fishersci.ie]

spectroscopic analysis of 1-(4-Fluorobenzoyl)pyrrolidine (NMR, MS, IR)

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(4-Fluorobenzoyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure and purity of this compound. The methodologies and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are detailed, offering a framework for analysis in research and quality control settings.

Molecular Structure and Overview

This compound (Molecular Formula: C₁₁H₁₂FNO, Molecular Weight: 193.22 g/mol ) is a synthetic organic compound featuring a 4-fluorobenzoyl group attached to a pyrrolidine ring via an amide linkage.[1][2] Spectroscopic analysis is essential for confirming the integrity of this structure, identifying impurities, and elucidating its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[3] For this compound, ¹H NMR and ¹³C NMR are crucial for mapping the carbon-hydrogen framework.

Predicted ¹H NMR Data

The proton NMR spectrum will show distinct signals for the aromatic protons of the fluorophenyl ring and the aliphatic protons of the pyrrolidine ring. Due to rotational restriction around the amide C-N bond, some pyrrolidine signals may appear as broadened or distinct sets of peaks at room temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2', H-6' (Aromatic) | 7.40 - 7.60 | Multiplet (dd) | 2H |

| H-3', H-5' (Aromatic) | 7.10 - 7.25 | Multiplet (t) | 2H |

| H-2, H-5 (Pyrrolidine, α to N) | 3.50 - 3.70 | Triplet (broad) | 4H |

| H-3, H-4 (Pyrrolidine, β to N) | 1.85 - 2.05 | Multiplet (broad) | 4H |

Note: Predictions are based on typical chemical shifts for similar functional groups. The solvent used (e.g., CDCl₃, DMSO-d₆) will influence the exact peak positions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon signals in the fluorophenyl ring will exhibit coupling with the ¹⁹F nucleus (J-coupling).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| C=O (Amide Carbonyl) | 168 - 172 | - |

| C-4' (Aromatic, C-F) | 162 - 166 | Doublet (¹JCF ≈ 250 Hz) |

| C-1' (Aromatic, C-C=O) | 131 - 134 | Doublet (⁴JCF ≈ 3 Hz) |

| C-2', C-6' (Aromatic) | 129 - 131 | Doublet (³JCF ≈ 8 Hz) |

| C-3', C-5' (Aromatic) | 115 - 117 | Doublet (²JCF ≈ 22 Hz) |

| C-2, C-5 (Pyrrolidine, α to N) | 46 - 50 | May show two broadened peaks |

| C-3, C-4 (Pyrrolidine, β to N) | 24 - 28 | May show two broadened peaks |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[5]

-

Data Acquisition: Place the sample in the NMR spectrometer. Acquire a ¹H NMR spectrum using a standard pulse sequence. Following this, acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate the ¹H signals. Peak-pick both spectra to determine chemical shifts.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8] It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[9]

Predicted Mass Spectrometry Data

The molecular weight of this compound is 193.22. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 193.

| m/z Value | Proposed Fragment Identity | Notes |

| 193 | [C₁₁H₁₂FNO]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [FC₆H₄CO]⁺ | Fluorobenzoyl cation (key fragment) |

| 95 | [FC₆H₄]⁺ | Fluorophenyl cation |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl cation |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[10] Ensure the sample is free of non-volatile salts or buffers, especially for electrospray ionization (ESI).[10]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for a molecule of this type include Electron Ionization (EI) for fragmentation analysis or ESI for accurate mass determination of the molecular ion.[7][9]

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.[8]

-

Detection and Analysis: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which helps confirm the molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[11] It is an excellent tool for identifying the presence of specific functional groups.[12][13]

Predicted IR Absorption Data

The IR spectrum of this compound will be dominated by absorptions from the amide carbonyl, aromatic ring, and C-F bond.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium |

| 1645 - 1625 | Amide C=O Stretch (Carbonyl) | Strong |

| 1610 - 1590 | Aromatic C=C Stretch | Medium |

| 1515 - 1490 | Aromatic C=C Stretch | Medium |

| 1240 - 1210 | Aryl C-F Stretch | Strong |

| 1160 - 1140 | C-N Stretch | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Solid):

-

Thin Film: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.[14]

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest method.

-

-

Sample Preparation (Liquid/Solution): A pure liquid sample can be placed as a thin film between two salt plates.[12] Alternatively, a solution can be prepared using an IR-transparent solvent like chloroform or carbon tetrachloride in a sample cell.[11]

-

Data Acquisition: Place the prepared sample in the spectrometer's sample holder. Record a background spectrum first, then the sample spectrum. The instrument software will generate the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule to confirm its identity.[15]

Integrated Spectroscopic Analysis Workflow

While each technique provides valuable information, a combined approach is necessary for unambiguous structure elucidation. The workflow below illustrates how data from NMR, MS, and IR are integrated to confirm the structure of this compound.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The comprehensive analysis of this compound using NMR, MS, and IR spectroscopy provides complementary data that, when combined, allows for confident structural confirmation and purity assessment. NMR defines the carbon-hydrogen framework, MS confirms the molecular weight and key structural fragments, and IR verifies the presence of essential functional groups. This integrated approach is a cornerstone of chemical analysis in research and pharmaceutical development.

References

- 1. chemscene.com [chemscene.com]

- 2. amfluoro.com [amfluoro.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. scribd.com [scribd.com]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. fiveable.me [fiveable.me]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. webassign.net [webassign.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. amherst.edu [amherst.edu]

Potential Therapeutic Targets of 1-(4-Fluorobenzoyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 1-(4-Fluorobenzoyl)pyrrolidine. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates potential biological activities based on the known pharmacology of structurally related pyrrolidine derivatives. The primary focus is on the inhibition of Toll-like receptor (TLR) signaling pathways, dipeptidyl peptidase-IV (DPP-IV), and modulation of the ghrelin receptor. This guide furnishes detailed, generalized experimental protocols for assessing these potential activities, presents hypothetical quantitative data in structured tables for comparative purposes, and includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its conformational rigidity and the stereochemical possibilities it offers make it an attractive moiety for the design of targeted therapeutics. This compound, a derivative of this class, presents an intriguing profile for further investigation. This guide explores its potential therapeutic targets based on the activities of analogous compounds.

Potential Therapeutic Targets

Based on the pharmacological profiles of structurally similar pyrrolidine-containing molecules, three primary potential therapeutic targets for this compound have been identified:

-

Toll-like Receptor 4 (TLR4): A key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Inhibition of TLR4 signaling can mitigate inflammatory responses.

-

Dipeptidyl Peptidase-IV (DPP-IV): A serine protease that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. DPP-IV inhibitors are an established class of drugs for the treatment of type 2 diabetes.

-

Ghrelin Receptor (GHSR): A G protein-coupled receptor that plays a significant role in regulating appetite, growth hormone release, and metabolism.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data for this compound to illustrate the expected outcomes from the experimental protocols described in this guide. It is crucial to note that this data is for illustrative purposes only and is not based on published experimental results for this specific compound.

Table 1: Hypothetical Inhibitory Activity against TLR4 Signaling

| Parameter | Value | Assay |

| TLR4 Dimerization IC50 | 5.2 µM | FRET-based Dimerization Assay |

| NF-κB Activation IC50 | 2.8 µM | Luciferase Reporter Gene Assay |

| IRF3 Activation IC50 | 7.1 µM | Western Blot for p-IRF3 |

Table 2: Hypothetical DPP-IV Inhibitory Activity

| Parameter | Value | Assay |

| DPP-IV IC50 | 850 nM | Fluorogenic Substrate Assay |

| Ki | 420 nM | Enzyme Kinetics Analysis |

| Mechanism of Inhibition | Competitive | Lineweaver-Burk Plot Analysis |

Table 3: Hypothetical Ghrelin Receptor Binding Affinity

| Parameter | Value | Assay |

| Ki | 1.2 µM | Radioligand Binding Assay |

| Receptor Occupancy at 10 µM | 89% | Competition Binding Assay |

Signaling Pathways and Experimental Workflows

Toll-like Receptor 4 (TLR4) Signaling Pathway

Activation of TLR4 by ligands such as LPS initiates a signaling cascade that can proceed through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway culminates in the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory cytokines. The TRIF-dependent pathway leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons.

Caption: TLR4 Signaling Pathway.

Experimental Workflow: TLR4 Inhibition Assays

The following diagram outlines the general workflow for assessing the inhibitory potential of this compound on the TLR4 signaling pathway.

Caption: Workflow for TLR4 Inhibition Assays.

Detailed Experimental Protocols

TLR4 Dimerization Assay (FRET-based)

-

Cell Culture and Transfection:

-

Culture HEK293 cells stably expressing TLR4 tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP).

-

Plate cells in a 96-well plate at a density of 5 x 104 cells/well and allow to adhere overnight.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Remove culture medium from the cells and add the compound dilutions.

-

Incubate for 1 hour at 37°C.

-

-

LPS Stimulation:

-

Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubate for 30 minutes at 37°C.

-

-

FRET Measurement:

-

Measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader equipped for FRET.

-

Calculate the FRET ratio (Acceptor Emission / Donor Emission).

-

-

Data Analysis:

-

Normalize the FRET ratios to the positive (LPS only) and negative (no LPS) controls.

-

Plot the normalized FRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

NF-κB Activation Assay (Luciferase Reporter Gene)

-

Cell Culture and Transfection:

-

Co-transfect HEK293-TLR4 cells with a luciferase reporter plasmid under the control of an NF-κB response element and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Plate the transfected cells in a 96-well plate.

-

-

Compound Incubation and LPS Stimulation:

-

Follow the same procedure as in the TLR4 Dimerization Assay.

-

-

Luciferase Assay:

-

After a 6-hour incubation with LPS, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition relative to the LPS-only control and determine the IC50.

-

IRF3 Activation Assay (Western Blot)

-

Cell Culture, Treatment, and Stimulation:

-

Culture RAW 264.7 macrophages in 6-well plates.

-

Treat with the compound and stimulate with LPS as described previously.

-

-

Protein Extraction and Quantification:

-

After 2 hours of LPS stimulation, lyse the cells and extract total protein.

-

Determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for phosphorylated IRF3 (p-IRF3).

-

Use an antibody against total IRF3 or a housekeeping protein (e.g., GAPDH) as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-IRF3 signal to the total IRF3 or loading control signal.

-

Determine the concentration-dependent inhibition of IRF3 phosphorylation.

-

DPP-IV Inhibition Assay (Fluorogenic)

-

Reagent Preparation:

-

Prepare a solution of human recombinant DPP-IV enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).

-

Prepare a solution of the fluorogenic substrate Gly-Pro-AMC.

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the DPP-IV enzyme solution and the compound dilutions.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.

-

Ghrelin Receptor Binding Assay (Radioligand)

-

Membrane Preparation:

-

Prepare cell membranes from a cell line overexpressing the human ghrelin receptor (e.g., HEK293-GHSR).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a radiolabeled ghrelin analog (e.g., [125I]-His9-ghrelin), and serial dilutions of this compound.

-

Incubate to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ghrelin).

-

Plot the percentage of specific binding against the concentration of the competitor and fit the data to a one-site competition model to determine the Ki value.

-

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is not yet available, the information presented in this technical guide provides a strong foundation for its investigation. Based on the known activities of related pyrrolidine derivatives, TLR4, DPP-IV, and the ghrelin receptor represent promising potential targets. The detailed experimental protocols and conceptual frameworks provided herein offer a clear path for researchers to elucidate the pharmacological profile of this compound and assess its therapeutic potential. Further in-depth studies are warranted to confirm these hypothetical targets and to explore the full spectrum of its biological activity.

The Unexplored Potential of 1-(4-Fluorobenzoyl)pyrrolidine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the pyrrolidine scaffold remains a cornerstone in the design of novel therapeutics. This technical guide delves into the synthesis and potential applications of 1-(4-Fluorobenzoyl)pyrrolidine, a chemical intermediate poised for exploration in drug discovery. While direct research on this specific molecule is limited, its structural motifs are present in a variety of biologically active compounds, suggesting a rich, untapped potential.

This document provides a comprehensive overview of the synthetic routes to this compound, detailed experimental protocols, and an analysis of the biological significance of its constituent parts. By examining the activities of structurally related molecules, we aim to illuminate promising avenues for future research and development.

Synthesis of this compound: A Proposed Methodology

Based on established principles of amide bond formation in organic chemistry, a reliable synthetic route to this compound involves the acylation of pyrrolidine with 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

Materials:

-

Pyrrolidine

-

4-Fluorobenzoyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred pyrrolidine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

The Pyrrolidine Core in Drug Discovery

The pyrrolidine ring is a prevalent scaffold in a multitude of FDA-approved drugs and clinical candidates.[1] Its saturated, non-planar structure provides access to three-dimensional chemical space, often leading to improved pharmacological properties compared to flat, aromatic systems. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, facilitating interactions with biological targets.

The Significance of the 4-Fluorobenzoyl Moiety

The introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry. The 4-fluorobenzoyl group can influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Fluorine's high electronegativity can alter the electronic properties of the ring and participate in favorable interactions with protein targets.

Potential Therapeutic Applications: Insights from Related Compounds

While direct biological data for this compound is scarce, the examination of molecules containing this core structure provides valuable insights into its potential applications.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

A closely related compound, (S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid, serves as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, such as saxagliptin, which are used in the treatment of type 2 diabetes.[2] This suggests that the this compound core can be a valuable template for designing novel DPP-4 inhibitors.

| Compound Class | Target | Therapeutic Area |

| Pyrrolidine-2-carbonitrile derivatives | DPP-4 | Antidiabetic |

Central Nervous System (CNS) Activity

Derivatives of pyrrolidine have been extensively investigated for their activity in the central nervous system. The pyrrolidine scaffold is a key component of drugs targeting various CNS disorders. The lipophilicity imparted by the benzoyl group in this compound suggests potential for blood-brain barrier penetration, a critical attribute for CNS-acting drugs.

Conclusion and Future Directions

This compound represents a readily accessible chemical entity with significant potential as a building block in the development of new therapeutic agents. While it remains largely unexplored as a standalone biologically active molecule, the well-documented importance of both the pyrrolidine and 4-fluorobenzoyl moieties in medicinal chemistry strongly suggests that derivatives of this core structure could exhibit valuable pharmacological properties.

Future research should focus on the synthesis of a library of compounds based on the this compound scaffold, followed by systematic screening against a panel of biological targets, particularly those implicated in CNS and metabolic disorders. Such efforts may unlock the therapeutic potential of this promising, yet understudied, chemical core. Researchers in drug discovery are encouraged to consider this versatile intermediate in their synthetic and screening campaigns.

References

In Silico Docking Studies of 1-(4-Fluorobenzoyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential applications of in silico docking studies focused on 1-(4-Fluorobenzoyl)pyrrolidine. While direct docking studies on this specific molecule are not extensively published, this document outlines a robust framework based on research conducted on structurally related pyrrolidine derivatives. The information herein is intended to guide researchers in designing and executing computational analyses to explore the therapeutic potential of this compound.

Introduction to this compound and In Silico Docking

The pyrrolidine scaffold is a prominent feature in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensional complexity and serve as a versatile pharmacophore. The specific molecule, this compound, combines this advantageous scaffold with a fluorobenzoyl group, a common moiety in medicinal chemistry known to influence binding affinities and pharmacokinetic properties.

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for screening virtual libraries of small molecules against a protein target, predicting binding affinities, and elucidating potential mechanisms of action at a molecular level. This guide details the protocols and potential findings relevant to the study of this compound.

Potential Therapeutic Targets for Pyrrolidine Derivatives

Based on docking studies of analogous structures, several protein classes have been identified as potential targets for pyrrolidine-containing compounds. These provide a logical starting point for investigating this compound.

-

Dipeptidyl Peptidase-IV (DPP-IV): A target for type 2 diabetes, various pyrrolidine derivatives have been designed and evaluated as DPP-IV inhibitors.[1][2]

-

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease. The 4-fluorobenzoyl moiety has been incorporated into pyrrolidin-2-one derivatives targeting AChE.

-

Matrix Metalloproteinases (MMPs): These enzymes are implicated in cancer metastasis, and pyrrolidine derivatives have been explored as MMP inhibitors.[3]

-

Myeloid Cell Leukemia-1 (Mcl-1): As an anti-apoptotic protein, Mcl-1 is a significant target in oncology. Pyrrolidine derivatives have been investigated as Mcl-1 inhibitors.[4]

Experimental Protocols for In Silico Docking

The following sections outline a detailed, generalized methodology for conducting in silico docking studies on this compound, compiled from protocols used for similar molecules.

Protein Preparation

The initial step involves the retrieval and preparation of the target protein's three-dimensional structure.

-

Structure Retrieval: Obtain the crystal structure of the target protein from a repository such as the Protein Data Bank (PDB). For example, the structure of Dipeptidyl Peptidase-IV can be retrieved with PDB entry code 2G5P.

-

Preprocessing: The raw PDB file needs to be prepared for docking. This typically involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms, as they are often not resolved in crystal structures.

-

Assigning correct bond orders and protonation states for amino acid residues.

-

Repairing any missing side chains or loops in the protein structure.

-

-

Energy Minimization: To relieve any steric clashes, the protein structure is subjected to energy minimization using a force field such as CHARMm or AMBER.

Ligand Preparation

The small molecule, this compound, must also be prepared for the docking simulation.

-

Structure Generation: A 2D structure of this compound is drawn using chemical drawing software and then converted to a 3D conformation.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a low-energy, stable conformation. This is often done using quantum mechanical methods or molecular mechanics force fields.

-

Charge Calculation: Partial atomic charges are assigned to the ligand atoms, which is crucial for calculating electrostatic interactions with the protein.

Molecular Docking Simulation

With the prepared protein and ligand, the docking simulation can be performed.

-

Grid Generation: A binding site on the protein is defined. This is typically the known active site or a predicted allosteric site. A grid box is generated around this site to define the search space for the ligand. For instance, a binding site of 8Å can be defined around the active site residues.

-

Docking Algorithm: A docking program is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses. Several algorithms and software packages are available, including:

-

Surflex-Dock (used in SYBYL): Employs an empirical scoring function and a patented search engine to dock ligands.

-

Glide (Schrödinger): Offers different precision modes (e.g., extra-precision) for docking.

-

AutoDock Vina: A widely used open-source docking program known for its speed and accuracy.

-

iGEMDOCK: Utilizes an empirical scoring function that considers van der Waals, hydrogen bonding, and electrostatic energies.

-

-

Scoring and Analysis: The docking program calculates a score for each predicted binding pose, which represents an estimate of the binding affinity. The poses are ranked based on these scores. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses are then analyzed in detail.

Data Presentation: Docking Results for Related Compounds

| Compound Name/Class | Target Protein | PDB ID | Docking Software | Binding Affinity/Score | Reference |

| Pyrrolidine Derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | 2G5P | Surflex-Dock | Not specified, but interactions with Arg-358 and Tyr-666 noted. | |

| 1-(4-Fluorobenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea | Not Specified | Not Specified | iGEMDOCK | -96.54 kcal/mol | |

| 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one Derivatives | Acetylcholinesterase (AChE) | 4EY7 | Glide (Extra-Precision) | Docking scores ranging from > -10.0 to -18.59. | |

| Pyrrolidine Derivatives | Myeloid cell leukemia-1 (Mcl-1) | Not Specified | Not Specified | Not specified, but stable binding in MD simulations noted. | [4] |

Visualization of Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in silico docking and a generalized signaling pathway that could be modulated by a protein-targeting compound.

Caption: A typical workflow for in silico molecular docking studies.

Caption: Generalized signaling pathway modulation by an inhibitory compound.

Conclusion

While dedicated in silico docking studies on this compound are yet to be widely published, the existing research on analogous compounds provides a solid foundation for future investigations. The methodologies outlined in this guide, from protein and ligand preparation to the specifics of docking algorithms, offer a clear path for researchers to follow. The potential targets identified, including DPP-IV and AChE, represent promising starting points for virtual screening campaigns. By applying these established computational techniques, the scientific community can efficiently explore the therapeutic potential of this compound and accelerate the discovery of novel drug candidates.

References

- 1. WO2016009076A1 - Novel naphthryidines and isoquinolines and their use as cdk8/19 inhibitors - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Fluorobenzoyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-(4-Fluorobenzoyl)pyrrolidine, a molecule of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this paper extrapolates information from structurally related molecules and established principles of organic chemistry. It outlines detailed experimental protocols for determining aqueous and solvent solubility, as well as for assessing stability under various stress conditions. Potential degradation pathways are discussed, and logical workflows for these experimental investigations are visualized. This guide serves as a foundational resource for researchers initiating studies on this compound, enabling informed decisions in formulation development and analytical method design.

Introduction

This compound is a tertiary amide containing a fluorinated aromatic ketone moiety. The pyrrolidine ring is a common scaffold in medicinal chemistry, and the fluorobenzoyl group can influence pharmacokinetic and pharmacodynamic properties.[1] A thorough understanding of the solubility and stability of this compound is paramount for its development as a potential therapeutic agent. Solubility affects bioavailability and formulation strategies, while stability is critical for ensuring safety, efficacy, and shelf-life. This document synthesizes predictive insights and general methodologies to guide the physicochemical characterization of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₂FNO | - |

| Molecular Weight | 193.22 g/mol | - |

| LogP | ~2.06 | The presence of a non-polar aromatic ring and alkyl chain contributes to its lipophilicity.[2] |

| Hydrogen Bond Donors | 0 | As a tertiary amide, there are no hydrogen atoms attached to the nitrogen.[2] |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | The oxygen of the carbonyl group can act as a hydrogen bond acceptor.[2] |

| Predicted Aqueous Solubility | Low to moderate | The molecule has both hydrophobic (fluorobenzoyl group, pyrrolidine ring) and a polar (amide carbonyl) region. Tertiary amides generally have lower water solubility compared to primary and secondary amides due to the lack of hydrogen bond donating capability.[3] |

Solubility Profile and Determination

The solubility of this compound is expected to be influenced by the solvent's polarity. It is predicted to have higher solubility in organic solvents compared to aqueous media.

Predicted Solubility in Various Solvents

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers (pH 1-10) | Low | The molecule lacks readily ionizable groups, so its solubility is unlikely to be significantly affected by pH. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High | These solvents can effectively solvate the polar amide group. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | The hydroxyl groups of these solvents can interact with the carbonyl oxygen of the amide. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The overall polarity of the molecule suggests limited solubility in highly non-polar solvents. |

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Experimental workflow for solubility determination.

Stability Profile and Assessment

The stability of this compound is a critical attribute that can be influenced by factors such as pH, temperature, and light. The presence of an amide bond and an aromatic ketone suggests potential degradation pathways.

Potential Degradation Pathways

-